molecular formula C20H26N2S B5748161 1-(2,5-dimethylphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine

1-(2,5-dimethylphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine

Cat. No.: B5748161
M. Wt: 326.5 g/mol
InChI Key: DHGQQCDEABDCNU-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine is a synthetic organic compound It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenylamine and 4-methylsulfanylbenzyl chloride.

    Formation of Intermediate: The 2,5-dimethylphenylamine reacts with piperazine under controlled conditions to form an intermediate compound.

    Final Product: The intermediate is then reacted with 4-methylsulfanylbenzyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Using batch reactors for precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine involves:

    Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems.

    Pathways Involved: It may modulate signaling pathways related to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylphenyl)piperazine: Lacks the 4-methylsulfanylphenylmethyl group.

    4-[(4-methylsulfanylphenyl)methyl]piperazine: Lacks the 2,5-dimethylphenyl group.

Uniqueness

1-(2,5-dimethylphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine is unique due to the presence of both the 2,5-dimethylphenyl and 4-methylsulfanylphenylmethyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2S/c1-16-4-5-17(2)20(14-16)22-12-10-21(11-13-22)15-18-6-8-19(23-3)9-7-18/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGQQCDEABDCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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